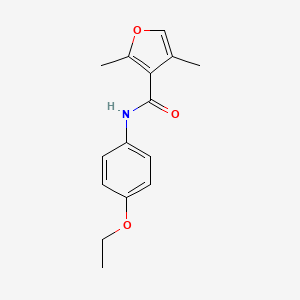

N-(4-ethoxyphenyl)-2,4-dimethylfuran-3-carboxamide

Description

N-(4-ethoxyphenyl)-2,4-dimethylfuran-3-carboxamide is a synthetic carboxamide derivative featuring a 2,4-dimethylfuran-3-carboxamide core linked to a 4-ethoxyphenyl group.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2,4-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-4-18-13-7-5-12(6-8-13)16-15(17)14-10(2)9-19-11(14)3/h5-9H,4H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJMESHBDRZRMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(OC=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2,4-dimethylfuran-3-carboxamide typically involves the reaction of 4-ethoxyaniline with 2,4-dimethylfuran-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2,4-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

The compound N-(4-ethoxyphenyl)-2,4-dimethylfuran-3-carboxamide is a member of the furan carboxamide family, which has garnered attention in various scientific research applications. This article explores its potential applications, particularly in medicinal chemistry, pharmacology, and biological studies.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate various biological pathways. Research indicates that derivatives of furan carboxamides can exhibit anti-inflammatory, analgesic, and anticancer properties.

Case Studies:

- Anti-inflammatory Activity : Studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines, suggesting a role in treating conditions like arthritis and other inflammatory diseases .

- Anticancer Potential : Research has indicated that furan derivatives may induce apoptosis in cancer cells. A study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, highlighting their potential as chemotherapeutic agents .

Pharmacology

The pharmacological profile of this compound suggests it may act on specific receptors or enzymes involved in pain modulation and inflammation.

Mechanism of Action:

- Enzyme Inhibition : The compound may inhibit enzymes involved in the biosynthesis of inflammatory mediators. For example, studies on related compounds have shown inhibition of phospholipase D activity, which is crucial in the inflammatory response .

Biological Studies

The compound has been utilized in various biological assays to elucidate its mechanism of action and efficacy.

Experimental Findings:

- In Vivo Studies : Animal models have been used to assess the analgesic and anti-inflammatory effects of similar compounds. Results indicated a dose-dependent reduction in pain responses, supporting the compound's potential therapeutic use .

- Cell Viability Assays : In vitro studies have assessed the cytotoxicity of this compound on human cancer cell lines. Results indicated significant reductions in cell viability at certain concentrations .

Comparative Data Table

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2,4-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenacetin and Simple Acetamide Derivatives

Phenacetin (N-(4-ethoxyphenyl)acetamide, CAS 62-44-2) shares the 4-ethoxyphenyl group but lacks the dimethylfuran ring. Historically used as an analgesic, phenacetin was withdrawn due to nephrotoxicity . The absence of the furan ring in phenacetin reduces aromatic conjugation and electronic complexity, which may correlate with its metabolic instability and toxicity. In contrast, the dimethylfuran moiety in the target compound could enhance metabolic stability or alter binding affinity through steric and electronic effects.

Table 1: Comparison with Phenacetin

| Compound | Core Structure | Key Substituents | Known Activities/Risks |

|---|---|---|---|

| Phenacetin | Acetamide | 4-ethoxyphenyl | Analgesic (nephrotoxic) |

| Target Compound | Furan-3-carboxamide | 2,4-dimethylfuran, 4-ethoxyphenyl | Undocumented (inferred stability) |

Benzofuran and Furan Carboxamide Derivatives

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide (CAS 843668-67-7) features a benzofuran core with 3,6-dimethyl substitution and a sulfone group. The sulfone group improves solubility and metabolic resistance compared to the target compound’s simpler furan .

5-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide (CAS 618402-89-4) highlights the role of substituent positioning: a chlorophenyl group at the furan’s 5-position may increase electrophilicity, while the 4-methoxyphenethyl chain influences lipophilicity . The target compound’s 2,4-dimethylfuran group likely confers distinct steric and electronic properties, affecting bioavailability and target engagement.

Table 2: Furan/Benzofuran Carboxamide Comparison

Indazole and Heterocyclic Amides

N-(5-Amino-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide () incorporates an indazole ring, which is associated with anti-proliferative activity. Indazole derivatives often target kinases or DNA-interacting enzymes, suggesting that the target compound’s furan ring may shift selectivity toward different biological pathways .

N-(4-ethoxyphenyl)-4-(2-methylimidazo-[1,2-α]pyridine-3-yl)thiazol-2-amine () combines thiazole and imidazopyridine moieties, demonstrating the versatility of the 4-ethoxyphenyl group in diverse scaffolds.

Pyrethroid Ethers: Etofenprox

Etofenprox (2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether, CAS 80844-07-1) is a pyrethroid insecticide. Despite sharing the 4-ethoxyphenyl group, its ether linkage and bulky substituents render it structurally distinct. Etofenprox’s high molecular weight (376.49 g/mol) and lipophilicity contribute to environmental persistence, whereas the target compound’s carboxamide group may facilitate biodegradability .

Biological Activity

N-(4-ethoxyphenyl)-2,4-dimethylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring substituted with an ethoxyphenyl group and two methyl groups at the 2 and 4 positions. This structural configuration is believed to contribute to its biological activity by influencing its interactions with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various clinically isolated drug-resistant bacteria. The compound was tested against pathogens such as Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating that this compound could be a promising candidate for combating resistant bacterial strains .

Table 1: Antimicrobial Efficacy of this compound

| Bacterium | MIC (µg/mL) |

|---|---|

| Acinetobacter baumannii | 8 |

| Klebsiella pneumoniae | 16 |

| Enterobacter cloacae | 32 |

| Staphylococcus aureus | 4 |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have indicated that the compound may inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell growth and survival. For instance, it has shown cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87) cells. The compound's mechanism involves the induction of apoptosis and disruption of cell cycle progression .

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 15 |

| U-87 (Glioblastoma) | 10 |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Receptor Interaction : It can bind to specific receptors on cell membranes, leading to altered signaling pathways that promote apoptosis in cancer cells or inhibit bacterial growth.

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interactions between the compound and its targets, supporting experimental findings .

Case Studies

Recent studies have employed various methodologies to assess the biological activity of this compound:

- In Vitro Studies : Various assays such as MTT for cytotoxicity and agar diffusion for antimicrobial activity have been utilized to evaluate the effectiveness of the compound against selected pathogens and cancer cell lines.

- Molecular Docking : Advanced computational techniques have been used to predict how the compound interacts at the molecular level with target proteins, providing a basis for understanding its mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.